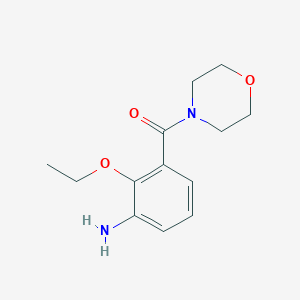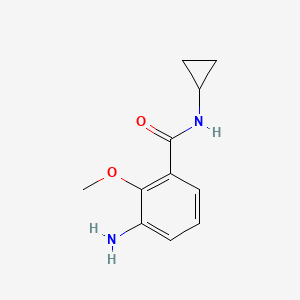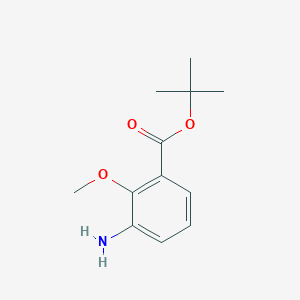
2-Bromo-1-ethoxy-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-ethoxy-4-iodobenzene is an organic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and ethoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethoxy-4-iodobenzene typically involves the bromination and iodination of ethoxybenzene derivatives. One common method includes:
Bromination: Ethoxybenzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-1-ethoxybenzene.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-ethoxy-4-iodobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of bromine and iodine, which are good leaving groups.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with organoboron compounds to form biaryl products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile used.
Cross-Coupling Reactions: Biaryl compounds are the major products, which are valuable in pharmaceuticals and material science.
Aplicaciones Científicas De Investigación
2-Bromo-1-ethoxy-4-iodobenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology and Medicine: The compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Industry: It is employed in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-ethoxy-4-iodobenzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The ethoxy group activates the benzene ring towards electrophilic attack, while bromine and iodine act as leaving groups.
Cross-Coupling Reactions: The palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the organoboron compound through oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
2-Bromo-1-iodobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
2-Bromo-4-ethyl-1-iodobenzene: Contains an ethyl group instead of an ethoxy group, affecting its solubility and reactivity.
2-Bromo-4-fluoro-1-iodobenzene: The presence of a fluorine atom alters its electronic properties and reactivity.
Uniqueness: 2-Bromo-1-ethoxy-4-iodobenzene is unique due to the presence of both bromine and iodine, which provide versatile reactivity, and the ethoxy group, which influences its solubility and electronic properties, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-bromo-1-ethoxy-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVXEHVBOGIZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(2-Methoxyethoxy)phenyl]ethanol](/img/structure/B7975605.png)
![2-[1-(Aminomethyl)cyclohexyl]acetohydrazide](/img/structure/B7975612.png)



